molecular formula C11H18N2 B082026 N1-Benzyl-N1-methylpropane-1,3-diamine CAS No. 13910-49-1

N1-Benzyl-N1-methylpropane-1,3-diamine

Cat. No. B082026
CAS RN: 13910-49-1
M. Wt: 178.27 g/mol
InChI Key: LZQYISZOMMPPIP-UHFFFAOYSA-N
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Description

“N1-Benzyl-N1-methylpropane-1,3-diamine” is a chemical compound with the molecular formula C11H18N2 . It is used in various chemical reactions and has several synonyms, including N- (3-aminopropyl)-N-benzyl-N-methylamine and (3-aminopropyl) (benzyl)methylamine .


Synthesis Analysis

The synthesis of “N1-Benzyl-N1-methylpropane-1,3-diamine” involves the use of Silicon amine protocol (SLAP) reagents, in conjunction with aldehydes and ketones, to form N-unprotected piperazines via photocatalytic cross-coupling . Heteroaromatic, aromatic, and aliphatic aldehydes are well tolerated, as are structurally and stereochemically complex SLAP reagents .


Molecular Structure Analysis

The molecular structure of “N1-Benzyl-N1-methylpropane-1,3-diamine” is characterized by a molecular weight of 178.27 g/mol . The InChI representation of the molecule is InChI=1S/C11H18N2/c1-13(9-5-8-12)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10,12H2,1H3 . The canonical SMILES representation is CN(CCCN)CC1=CC=CC=C1 .


Chemical Reactions Analysis

“N1-Benzyl-N1-methylpropane-1,3-diamine” is used in various chemical reactions. For instance, it is used in conjunction with aldehydes and ketones to form N-unprotected piperazines via photocatalytic cross-coupling .


Physical And Chemical Properties Analysis

“N1-Benzyl-N1-methylpropane-1,3-diamine” has a molecular weight of 178.27 g/mol . It has an XLogP3-AA value of 1.2, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass of the molecule are 178.146998583 g/mol . The topological polar surface area is 29.3 Ų . The molecule has 13 heavy atoms .

Scientific Research Applications

Algicidal Agent

“N1-Benzyl-N1-methylpropane-1,3-diamine” has been used in the development of algicidal agents for controlling harmful algae that cause water pollution . A series of 79 derivatives based on the structure of this compound were synthesized and their structure-activity relationships were analyzed . The best algicidal activities were achieved when certain groups were substituted at specific positions .

Organic Synthesis Intermediate

This compound is a significant motif in natural products and serves as a building block in synthetic organic chemistry . It is used as an intermediate in organic synthesis for the preparation of various organic compounds .

Preparation of Amino Acids

“N1-Benzyl-N1-methylpropane-1,3-diamine” can be used in the preparation of amino acids . Amino acids are the building blocks of proteins and play a crucial role in biological processes.

Preparation of Pyrrole Compounds

This compound can also be used in the synthesis of pyrrole compounds . Pyrrole is a heterocyclic aromatic organic compound, and its derivatives have various applications in the pharmaceutical industry.

Epoxy Resin Curing Agent and Accelerator

“N1-Benzyl-N1-methylpropane-1,3-diamine” can be used as a curing agent and accelerator for epoxy resins . Epoxy resins are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.

Gasoline Additive

This compound can be used as a gasoline additive . As an additive, it can enhance the performance of gasoline, improving fuel efficiency and reducing emissions.

properties

IUPAC Name

N'-benzyl-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(9-5-8-12)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQYISZOMMPPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407174
Record name N~1~-Benzyl-N~1~-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Benzyl-N1-methylpropane-1,3-diamine

CAS RN

13910-49-1
Record name N1-Methyl-N1-(phenylmethyl)-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13910-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-Benzyl-N~1~-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminopropyl)(benzyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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